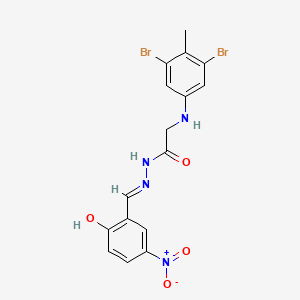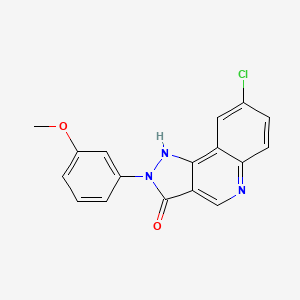
LAU159
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
LAU159 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, and medicine:
Neuroscience Research: This compound is used to study the modulation of gamma-aminobutyric acid type A receptors, which are crucial for understanding various neurological disorders.
Pharmacology: It serves as a tool compound for investigating the pharmacological properties of gamma-aminobutyric acid type A receptor modulators.
Wirkmechanismus
LAU159 exerts its effects by binding to the alpha1beta3 subunit of the gamma-aminobutyric acid type A receptor. This binding enhances the receptor’s response to gamma-aminobutyric acid, leading to increased chloride ion influx and hyperpolarization of the neuron. This hyperpolarization inhibits neuronal firing, producing a calming effect .
Safety and Hazards
While specific safety and hazard information for LAU159 is not available, it is generally recommended to use protective gloves, safety goggles with side-shields, and impervious clothing when handling such compounds .
Relevant Papers The paper “Identification of novel positive allosteric modulators and null modulators at the GABAA receptor α+β- interface” by Varagic Z, et al. discusses this compound .
Biochemische Analyse
Biochemical Properties
LAU159 interacts with the α1β3 GABA(A) receptor, a type of GABA receptor. The interaction between this compound and the α1β3 GABA(A) receptor is characterized by an EC50 of 2.2 μM . This interaction enhances the function of the receptor, leading to increased inhibitory neurotransmission .
Cellular Effects
This compound, through its modulation of the α1β3 GABA(A) receptor, can influence various cellular processes. By enhancing inhibitory neurotransmission, it can affect cell signaling pathways and gene expression related to neurotransmission. Additionally, it can influence cellular metabolism by affecting the function of neurons .
Molecular Mechanism
This compound acts as a positive allosteric modulator of the α1β3 GABA(A) receptor . This means that it binds to a site on the receptor different from the active site, and enhances the receptor’s response to its ligand, GABA. This results in increased inhibitory neurotransmission .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of LAU159 involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the pyrazoloquinoline core: This is achieved through a cyclization reaction involving a substituted aniline and a suitable diketone.
Introduction of the chloro substituent: This step typically involves a chlorination reaction using reagents such as thionyl chloride or phosphorus pentachloride.
Methoxylation: The methoxy group is introduced via a nucleophilic substitution reaction using methanol and a suitable base.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring compliance with industrial safety and environmental regulations.
Analyse Chemischer Reaktionen
Types of Reactions
LAU159 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the quinoline core or other functional groups.
Substitution: The chloro and methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of substituted pyrazoloquinolines .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diazepam: A well-known benzodiazepine that also modulates gamma-aminobutyric acid type A receptors but has a broader subunit selectivity.
Zolpidem: A non-benzodiazepine hypnotic that selectively targets the alpha1 subunit of gamma-aminobutyric acid type A receptors.
Clonazepam: Another benzodiazepine with a broader spectrum of activity on gamma-aminobutyric acid type A receptors
Uniqueness of LAU159
This compound is unique due to its high selectivity for the alpha1beta3 subunit combination of gamma-aminobutyric acid type A receptors. This selectivity allows for more targeted studies and potential therapeutic applications with fewer side effects compared to less selective compounds .
Eigenschaften
IUPAC Name |
8-chloro-2-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinolin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN3O2/c1-23-12-4-2-3-11(8-12)21-17(22)14-9-19-15-6-5-10(18)7-13(15)16(14)20-21/h2-9,20H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAQDEKQVYZRUSQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=O)C3=CN=C4C=CC(=CC4=C3N2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



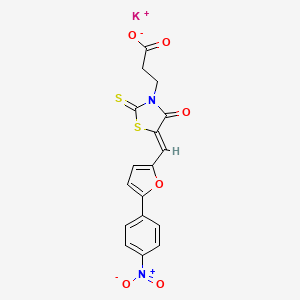
![N-[(2S)-3-hydroxy-1-[[(2S)-1-[(2R)-2-methyloxiran-2-yl]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]-6-oxo-1H-pyridine-2-carboxamide](/img/structure/B608407.png)
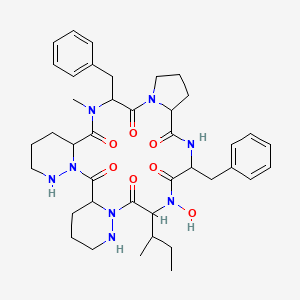

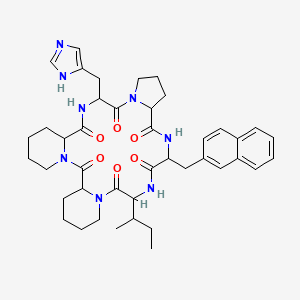

![Sodium 4-(4-{[3-(4-acetyl-3-hydroxy-2-propylphenoxy)propyl]sulfanyl}phenyl)-4-hydroxy-3-methylbutanoate](/img/structure/B608421.png)
